Cas no 100690-26-4 (2-(6-chloro-9H-purin-9-yl)ethan-1-amine)

2-(6-Chloro-9H-purin-9-yl)ethan-1-amine is a purine derivative with significant potential in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted purine core linked to an ethylamine side chain, offering versatility as a building block for nucleoside analogs and enzyme inhibitors. The chloro group at the 6-position enhances reactivity, facilitating further functionalization, while the primary amine enables conjugation or derivatization for targeted applications. This compound is particularly valuable in the synthesis of adenosine receptor ligands and antiviral or anticancer agents. Its well-defined chemical properties and stability under standard conditions make it a reliable intermediate for advanced synthetic pathways.
2-(6-chloro-9H-purin-9-yl)ethan-1-amine structure
100690-26-4 structure
商品名:2-(6-chloro-9H-purin-9-yl)ethan-1-amine
CAS番号:100690-26-4
MF:C7H8N5Cl
メガワット:197.625
MDL:MFCD20705570
CID:3550541
PubChem ID:13302406

2-(6-chloro-9H-purin-9-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 9H-Purine-9-ethanamine, 6-chloro-
    • 2-(6-chloro-9H-purin-9-yl)ethan-1-amine
    • 100690-26-4
    • EN300-242696
    • 2-(6-CHLORO-9H-PURIN-9-YL)ETHAN-1-AMINE
    • MDL: MFCD20705570
    • インチ: InChI=1S/C7H8ClN5/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5/h3-4H,1-2,9H2
    • InChIKey: LINBMHWSEIXXEZ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 197.046823g/mol
  • どういたいしつりょう: 197.046823g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 197.62g/mol
  • トポロジー分子極性表面積: 69.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

2-(6-chloro-9H-purin-9-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-242696-5.0g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
5.0g
$1614.0 2024-06-19
Enamine
EN300-242696-1.0g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
1.0g
$557.0 2024-06-19
Enamine
EN300-242696-0.25g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
0.25g
$513.0 2024-06-19
Enamine
EN300-242696-0.5g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
0.5g
$535.0 2024-06-19
Enamine
EN300-242696-2.5g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
2.5g
$1089.0 2024-06-19
Enamine
EN300-242696-1g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4
1g
$557.0 2023-09-15
Enamine
EN300-242696-5g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4
5g
$1614.0 2023-09-15
Enamine
EN300-242696-0.05g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
0.05g
$468.0 2024-06-19
Enamine
EN300-242696-10.0g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
10.0g
$2393.0 2024-06-19
Enamine
EN300-242696-0.1g
2-(6-chloro-9H-purin-9-yl)ethan-1-amine
100690-26-4 95%
0.1g
$490.0 2024-06-19

2-(6-chloro-9H-purin-9-yl)ethan-1-amine 関連文献

2-(6-chloro-9H-purin-9-yl)ethan-1-amineに関する追加情報

Recent Advances in the Study of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine (CAS: 100690-26-4)

The compound 2-(6-chloro-9H-purin-9-yl)ethan-1-amine (CAS: 100690-26-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This purine derivative, characterized by a chloro-substituted purine core linked to an ethan-1-amine moiety, has been investigated for its role in modulating various biological pathways, particularly those involving adenosine receptors and nucleotide metabolism. Recent studies have explored its synthesis, pharmacological properties, and potential as a lead compound for drug development.

One of the key areas of research has focused on the compound's interaction with adenosine receptors, specifically the A2A and A2B subtypes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(6-chloro-9H-purin-9-yl)ethan-1-amine exhibits selective binding affinity for the A2B receptor, making it a promising candidate for the treatment of inflammatory diseases and cancer. The study utilized molecular docking simulations and in vitro assays to elucidate the binding mechanism, revealing that the chloro and amine functional groups play critical roles in receptor interaction.

In addition to its receptor-binding properties, recent work has highlighted the compound's potential as a prodrug or intermediate in the synthesis of nucleoside analogs. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported a novel synthetic route for 2-(6-chloro-9H-purin-9-yl)ethan-1-amine, optimizing yield and purity through a series of catalytic steps. The study also explored its conversion into more complex derivatives, which exhibited enhanced bioavailability and stability in preclinical models.

Pharmacokinetic studies have further illuminated the compound's metabolic fate and distribution. Research conducted in 2023 and published in Drug Metabolism and Disposition utilized radiolabeled 2-(6-chloro-9H-purin-9-yl)ethan-1-amine to track its absorption, distribution, metabolism, and excretion (ADME) in rodent models. The findings indicated rapid absorption and widespread tissue distribution, with notable accumulation in the liver and kidneys. These insights are critical for future dosing strategies and toxicity assessments.

Emerging applications of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine also extend to its use in targeted drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews explored its conjugation with nanoparticles for site-specific delivery to tumor tissues. The results demonstrated improved efficacy and reduced off-target effects, suggesting a potential paradigm shift in chemotherapy protocols.

Despite these advancements, challenges remain in the clinical translation of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine. Issues such as metabolic stability, potential toxicity, and scalability of synthesis require further investigation. Ongoing research aims to address these gaps, with several preclinical trials currently underway to evaluate its safety and efficacy in disease models.

In conclusion, 2-(6-chloro-9H-purin-9-yl)ethan-1-amine (CAS: 100690-26-4) represents a versatile and promising compound in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable tool for understanding purine-mediated pathways and developing novel therapeutics. Future research will likely focus on optimizing its pharmacological profile and exploring its full therapeutic potential.

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